

# N-(Azido-PEG3)-NH-PEG3-acid molecular weight and formula

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Compound of Interest

Compound Name: N-(Azido-PEG3)-NH-PEG3-acid

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# In-Depth Technical Guide: N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, **N-(Azido-PEG3)-NH-PEG3-acid**, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a visual representation of a typical experimental workflow.

## Core Properties of N-(Azido-PEG3)-NH-PEG3-acid

**N-(Azido-PEG3)-NH-PEG3-acid** is a hydrophilic, non-cleavable linker featuring two distinct reactive functionalities: a terminal azide group and a terminal carboxylic acid group. This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media and reduces potential steric hindrance during conjugation.

## **Physicochemical Data**



Property	Value	Source(s)
Molecular Formula	C17H34N4O8	[1][2][3]
Molecular Weight	422.48 g/mol	[2]
Alternative Molecular Weight	422.5 g/mol	[1][3]
Purity	>95%	[1][2]
Appearance	(Typically a solid)	
Solubility	Water, DMSO, DMF	[3]

## **Key Applications in Bioconjugation**

The dual functionalities of **N-(Azido-PEG3)-NH-PEG3-acid** make it a versatile tool in drug development and research, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs). The azide group allows for highly specific "click chemistry" reactions, while the carboxylic acid is readily available for forming stable amide bonds with amine-containing molecules.

## **Experimental Protocols**

This section details the methodologies for the two primary conjugation reactions involving **N-**(Azido-PEG3)-NH-PEG3-acid.

# Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

### Materials:

- N-(Azido-PEG3)-NH-PEG3-acid
- Amine-containing molecule (e.g., protein, peptide)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolution)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

### Procedure:

- Dissolution: Dissolve the N-(Azido-PEG3)-NH-PEG3-acid in Activation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer.
- Activation: Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution.
   Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable NHS-ester intermediate.[1]
- pH Adjustment: Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[1]
- Conjugation: Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.[1] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS esters.
- Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and reaction byproducts.



## Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide-functionalized molecule (from Protocol 1) and an alkyne-containing molecule (e.g., a cytotoxic drug).

#### Materials:

- Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand
- Sodium ascorbate
- Reaction Buffer (e.g., PBS, pH 7.0-7.4)
- Anhydrous DMSO
- Purification system (e.g., SEC)

### Procedure:

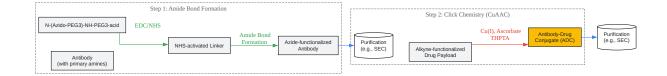
- Dissolution: Dissolve the alkyne-containing molecule in DMSO to create a stock solution.
- Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule in the Reaction Buffer. Add the alkyne-containing molecule solution, typically at a 5-10 molar excess.
- Catalyst Preparation: In a separate tube, premix CuSO<sub>4</sub> and THPTA in a 1:5 molar ratio in water to form the copper complex.[2]
- Reaction Initiation: Add the CuSO<sub>4</sub>/THPTA solution to the reaction mixture to a final copper concentration of 100-200 μM. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[2]



- Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[2]
- Quenching: The reaction can be quenched by the addition of 5 mM EDTA.[2]
- Purification: Purify the final conjugate using SEC to remove unreacted molecules and the catalyst.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC) using **N-(Azido-PEG3)-NH-PEG3-acid**.



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Caption: Workflow for ADC synthesis using N-(Azido-PEG3)-NH-PEG3-acid.

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## References

1. benchchem.com [benchchem.com]



- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
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